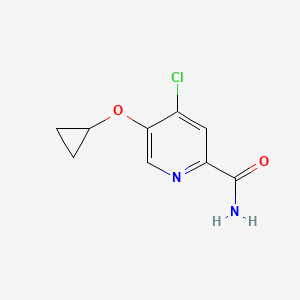

4-Chloro-5-cyclopropoxypicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2O2 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

4-chloro-5-cyclopropyloxypyridine-2-carboxamide |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-3-7(9(11)13)12-4-8(6)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |

InChI Key |

JHPPFEBZZPPJIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2Cl)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 5 Cyclopropoxypicolinamide and Its Analogues

Strategic Retrosynthesis of the 4-Chloro-5-cyclopropoxypicolinamide Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules by breaking them down into simpler, commercially available starting materials. nih.govcitycollegekolkata.org The retrosynthesis of this compound reveals several key disconnections.

A primary disconnection can be made at the amide bond, separating the picolinamide (B142947) core from the corresponding amine. youtube.com This is a common and often straightforward transformation in the forward synthesis. Further disconnection of the picolinamide reveals the picolinic acid precursor.

The substituted pyridine (B92270) ring itself can be deconstructed by considering the introduction of the chloro, cyclopropoxy, and amide functionalities as separate synthetic operations. A logical approach involves disconnecting the C-Cl and C-O bonds, leading back to a simpler polysubstituted pyridine intermediate. This process highlights the critical need for regioselective functionalization of the pyridine core. nih.gov

A plausible retrosynthetic pathway is outlined below:

Image depicting a possible retrosynthetic analysis of this compound.

Image depicting a possible retrosynthetic analysis of this compound.This analysis suggests that key challenges will lie in the controlled, sequential introduction of the substituents onto the pyridine ring.

Development and Optimization of Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies offer distinct advantages for the preparation of this compound and a library of its analogues. wikipedia.orgnih.gov

Conversely, a divergent synthesis would start from a common pyridine intermediate, which is then elaborated in different ways to produce a variety of analogues. wikipedia.org This is particularly efficient for creating a library of compounds for structure-activity relationship studies. For instance, starting from a 4-chloro-5-hydroxypicolinamide intermediate, various alkoxy groups could be introduced at the C-5 position.

| Synthetic Strategy | Description | Advantages |

| Convergent | Separate synthesis of key fragments followed by their coupling. | Higher overall yields, fewer linear steps. |

| Divergent | Elaboration of a common intermediate to produce multiple analogues. wikipedia.org | Efficient for library synthesis, allows for rapid exploration of structure-activity relationships. chemrxiv.org |

Picolinamide Core Construction and Functionalization at C-2

The picolinamide moiety is a crucial component of the target molecule. Its synthesis can be achieved through various methods, often starting from picolinic acid or its derivatives. nih.govresearchgate.net One common approach involves the amidation of an activated picolinic acid derivative (such as an acid chloride or ester) with ammonia (B1221849) or a protected amine.

Recent advances have focused on the development of efficient catalytic methods for picolinamide synthesis. researchgate.netrsc.org For example, multicomponent reactions have been employed for the one-pot synthesis of substituted picolinates, which can then be converted to the corresponding amides. rsc.orgnih.gov

Functionalization at the C-2 position of the pyridine ring can be challenging due to the directing effects of the nitrogen atom. nih.gov However, methods such as directed ortho-metalation can be employed to introduce substituents at this position if required for analogue synthesis.

Regioselective Introduction of the Cyclopropoxy Group at C-5

The introduction of the cyclopropoxy group at the C-5 position of the pyridine ring requires a regioselective approach. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a precursor with a leaving group at the C-5 position, such as a halogen or a nitro group, with cyclopropoxide anion.

The cyclopropoxide anion can be generated in situ from cyclopropanol (B106826) using a suitable base. The success of this reaction depends on the activation of the pyridine ring towards nucleophilic attack. The presence of electron-withdrawing groups on the ring can facilitate this transformation.

An alternative approach could involve a copper-catalyzed etherification reaction (Ullmann condensation) between a 5-halopyridine derivative and cyclopropanol.

Selective Chlorination at the C-4 Position of the Pyridine Ring

The direct and selective chlorination of the C-4 position of a pyridine ring is a significant synthetic hurdle. nih.gov The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution. nih.gov However, several methods have been developed to achieve this transformation.

One strategy involves the activation of the pyridine ring towards nucleophilic attack, followed by the introduction of a chlorine atom. This can be achieved by forming a pyridine N-oxide, which can then be chlorinated at the C-4 position. Subsequent deoxygenation of the N-oxide yields the desired 4-chloropyridine (B1293800) derivative. nih.gov

Another approach utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by a chloride nucleophile. nih.govacs.org Computational studies suggest this proceeds via an SNAr pathway. acs.org Radical chlorination at high temperatures can also be employed, but often leads to mixtures of products. youtube.com The use of blocking groups can also enable regioselective C-4 functionalization. nih.govchemrxiv.org

| Method for C-4 Chlorination | Reagents/Conditions | Selectivity |

| Pyridine N-oxide route | 1. Oxidation to N-oxide 2. Chlorinating agent (e.g., POCl3, SO2Cl2) 3. Deoxygenation | Generally good for C-4 |

| Phosphine reagent method | Designed phosphine reagents, chloride source | High for C-4 nih.govacs.org |

| Radical chlorination | High temperature, radical initiator | Often poor, mixtures formed youtube.com |

| Blocking group strategy | Maleate-derived blocking group, Minisci conditions | Excellent for C-4 nih.govchemrxiv.org |

Stereocontrolled Synthesis of Cyclopropoxy Moiety (if applicable)

While the cyclopropoxy group in the parent molecule is achiral, the synthesis of analogues may require the use of substituted cyclopropanols, which can be chiral. The stereocontrolled synthesis of cyclopropanes is a well-established field of organic chemistry. acs.orglookchem.com

Methods for the enantioselective synthesis of cyclopropanes include the Simmons-Smith reaction with chiral auxiliaries, transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds, and the Wadsworth-Emmons cyclopropanation of epoxides. lookchem.comdicp.ac.cnnih.gov The choice of method will depend on the specific substitution pattern of the desired cyclopropyl (B3062369) moiety. For instance, the Wadsworth-Emmons reaction of enantiopure epoxides with phosphonate (B1237965) carbanions can provide access to enantiopure trans-cyclopropyl derivatives. acs.orglookchem.com

Green Chemistry Approaches and Atom Economy in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, including atom economy, the use of less hazardous reagents, and the reduction of waste. acs.orgresearchgate.net

In the context of this compound synthesis, green chemistry considerations can be applied at several stages. The use of catalytic methods, such as those for C-H functionalization, can reduce the need for stoichiometric reagents and pre-functionalized starting materials. nih.gov Multicomponent reactions are also highly atom-economical as they combine several starting materials into a single product in one step. nih.govresearchgate.net

Preparation of Structurally Related Picolinamide Analogues

The preparation of picolinamide analogues is a field of active research, with various strategies developed to introduce diverse functional groups onto the picolinamide scaffold. A common approach involves the coupling of a substituted picolinic acid with an amine. For instance, a general process for synthesizing picolinamides involves the activation of a picolinic acid derivative, which is then reacted with an amine salt in the presence of a base to yield the desired picolinamide. google.com The activation of the picolinic acid can be achieved by converting it to a mixed anhydride (B1165640) using reagents like alkyl chloroformates or to an acid chloride using thionyl chloride or oxalyl chloride. google.com

Another strategy for creating diversity in picolinamide analogues is through the modification of the pyridine ring. For example, the synthesis of isoquinolines has been achieved using picolinamide as a traceless directing group in cobalt-catalyzed oxidative annulation reactions of benzylamides with alkynes. researchgate.net This highlights the utility of the picolinamide functional group in directing further chemical transformations.

The synthesis of various picolinamide derivatives often employs standard organic chemistry reactions. For example, the synthesis of 4-hydroxyphenyl arylamides, which can be precursors to more complex structures, has been carried out by reacting 4-aminophenol (B1666318) with an aroyl chloride in the presence of triethylamine. researchgate.net

A selection of reagents and the resulting picolinamide analogues are presented in the table below.

| Starting Picolinic Acid Derivative | Coupling Amine/Reagent | Resulting Analogue Structure (General) | Reference |

| 4-Methoxy-3-acyloxypicolinic acid | 2-Amino-L-alaninate esters | Substituted Picolinamide | google.com |

| Benzylamide with picolinamide directing group | Alkynes (in the presence of a Cobalt catalyst) | Isoquinoline | researchgate.net |

| Aroyl chloride | 4-Aminophenol | 4-Hydroxyphenyl arylamide | researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final picolinamide compounds are critical steps to ensure the purity and quality of the desired product. A variety of standard laboratory techniques are employed for this purpose.

Extraction and Washing: After the completion of a reaction, the crude product is often isolated by extraction with a suitable organic solvent. The choice of solvent depends on the solubility of the product and the impurities. Common extraction solvents include polyhalogenated hydrocarbons like dichloromethane (B109758) or aromatic hydrocarbons such as benzene (B151609) or toluene. google.com The organic extracts are typically washed with water or a dilute basic solution, such as sodium bicarbonate, to remove acidic impurities and water-soluble byproducts. google.com The organic layer is then dried over a drying agent like magnesium sulfate (B86663) (MgSO₄) before the solvent is removed. google.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are typically left behind in the mother liquor. For example, a chlorinated pyrimidine (B1678525) derivative was purified by crystallization after distillation. google.com In some cases, adjusting the pH of an aqueous solution of the product can induce precipitation and purification. google.com

Chromatography: Column chromatography is a widely used method for the separation and purification of compounds from a mixture. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel) packed in a column, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated components are then collected as fractions. While not explicitly detailed for this compound in the provided context, it is a standard technique for purifying organic compounds.

Distillation: For liquid products or intermediates, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique is particularly useful for separating compounds with different boiling points. A 4-chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine intermediate was purified by vacuum distillation, which resulted in a crystalline product upon cooling. google.com

The table below summarizes common purification techniques and their applications in the synthesis of picolinamide-related compounds.

| Purification Technique | Application | Example from Synthesis | Reference |

| Extraction | Isolation of the product from the reaction mixture. | Extraction of a chlorinated derivative with benzene. | google.com |

| Washing | Removal of acidic or water-soluble impurities. | Washing the organic extract with sodium bicarbonate solution and water. | google.com |

| Crystallization | Purification of solid compounds. | Crystallization of 4-chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine from the distillate. | google.com |

| pH Adjustment | Induction of precipitation for purification. | Adjusting the pH to 6.5 with acetic acid to precipitate the product. | google.com |

| Distillation | Purification of liquid compounds or intermediates. | Vacuum distillation of 4-chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine. | google.com |

| Treatment with Charcoal | Removal of colored impurities. | Use of animal charcoal to decolorize a solution before precipitation. | google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Picolinamide (B142947) Core and Substituents

The picolinamide scaffold serves as a versatile template for developing biologically active molecules. The specific substitutions at the C-4 and C-5 positions, along with the nature of the amide group, are pivotal in determining the compound's interaction with its biological target.

Influence of the Chloro Substituent at C-4 on Biological Activity

In studies on various scaffolds, the substitution of a hydrogen atom with a chlorine atom has been shown to dramatically increase cytotoxic or inhibitory activities. nih.gov For instance, the introduction of a chlorine atom into certain pyridine-based structures led to a significant boost in anticancer activity against specific cell lines. nih.gov This suggests that the C-4 chloro group in 4-Chloro-5-cyclopropoxypicolinamide is likely a critical contributor to its potency. The size and lipophilicity of the chloro substituent are also key factors that modulate the compound's ability to fit into a specific binding pocket and to cross biological membranes.

| C-4 Substituent | Relative Potency (Hypothetical) | Key Properties |

| -H | Low | Baseline activity |

| -F | Moderate | Small size, high electronegativity |

| -Cl | High | Optimal balance of size, lipophilicity, and electron-withdrawing nature |

| -Br | Moderate to High | Larger size may cause steric hindrance |

| -CH3 | Low to Moderate | Electron-donating, increases lipophilicity |

This table presents a hypothetical comparison based on general principles observed in medicinal chemistry, illustrating the potential impact of substituting the C-4 position.

Elucidation of the Cyclopropoxy Group's Role at C-5 in Modulating Activity

The cyclopropoxy group at the C-5 position is a distinctive feature of the molecule. The cyclopropyl (B3062369) moiety is considered a "bioisostere" of other small alkyl groups but with unique conformational and electronic properties. Its rigid, three-membered ring structure reduces the molecule's conformational flexibility, which can be advantageous for biological activity. nih.gov By locking the substituent in a specific orientation, the entropic penalty upon binding to a target is minimized, potentially leading to a higher binding affinity. nih.gov

Compared to more flexible alkoxy groups like methoxy (B1213986) or ethoxy, the cyclopropoxy group offers a defined spatial arrangement that can optimize interactions with a receptor's binding site. Furthermore, cyclopropane (B1198618) rings are known to be more metabolically stable than their linear alkyl counterparts, which can lead to an improved pharmacokinetic profile. researchgate.net The electronic nature of the cyclopropyl group can also participate in unique interactions with target proteins. researchgate.net The combination of this rigid group with the adjacent chloro-substituted ring creates a specific electronic and steric profile that is central to the compound's activity.

| C-5 Substituent | Conformational Flexibility | Potential Impact on Activity |

| -OCH3 (Methoxy) | High | Can adopt multiple conformations, potentially reducing optimal binding. |

| -OCH2CH3 (Ethoxy) | High | Increased size and flexibility. |

| -O-c-Pr (Cyclopropoxy) | Low | Rigid structure pre-organizes the molecule for binding, potentially increasing potency. |

| -OH (Hydroxy) | Moderate | Can act as a hydrogen bond donor/acceptor, but lacks the steric bulk of the cyclopropoxy group. |

This table illustrates the comparative properties of different substituents at the C-5 position, highlighting the unique contribution of the cyclopropoxy group.

Amide Substituent Variations and Their Pharmacological Impact

The primary amide (-CONH2) of the picolinamide core is a crucial functional group, often involved in key hydrogen bonding interactions with the biological target. The two hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The planarity of the amide bond and its ability to engage in these interactions are often essential for anchoring the molecule within a binding site.

Studies on related picolinamides and other carboxamides have shown that the rotational barrier around the aryl-carbonyl bond is significant and influenced by adjacent substituents. nih.gov An intramolecular hydrogen bond between the amide proton and the pyridine (B92270) nitrogen can stabilize a planar conformation, which may be the bioactive conformation. nih.gov Modification of this amide group, for example, by N-alkylation (to a secondary amide) or N,N-dialkylation (to a tertiary amide), would systematically remove these hydrogen bond donor capabilities. Such changes often lead to a significant decrease or complete loss of activity, confirming the importance of the primary amide's hydrogen bonding potential.

Rational Design Principles Derived from SAR Analysis for Enhanced Potency and Selectivity

The structure-activity relationship data for this compound and its analogs provide a clear roadmap for the rational design of improved compounds. researchgate.netnih.govnih.govmdpi.com The key principles derived from this analysis are:

Preservation of the C-4 Chloro Substituent: The chloro group at the C-4 position appears to be essential for high potency. Its electron-withdrawing nature and size are likely optimized for target binding. Future designs should retain this feature or explore isosteric replacements with similar electronic and steric properties, such as a cyano group, with caution.

Exploitation of the C-5 Alkoxy Pocket: The C-5 position is a key point for modulating activity and properties. The success of the cyclopropoxy group suggests that a small, conformationally rigid substituent is highly favorable. This indicates the presence of a well-defined hydrophobic pocket in the target protein. Further exploration could involve other small, strained ring systems (e.g., cyclobutoxy) or bioisosteres that mimic the cyclopropoxy group's conformation.

The Indispensable Primary Amide: The primary amide group is a critical anchor. Its role as a hydrogen bond donor is likely non-negotiable for activity. Therefore, modifications at this position should be avoided unless the goal is to create a prodrug or drastically alter the compound's mode of action.

Scaffold Hopping and Bioisosteric Replacement: While the picolinamide core is effective, the SAR principles can be applied to other heterocyclic scaffolds. The spatial arrangement of the chloro, cyclopropoxy, and amide groups could be mimicked on a different core ring system (e.g., pyrimidine (B1678525), pyrazine) to discover novel chemotypes with potentially improved properties.

Biological Target Identification and Mechanistic Elucidation of 4 Chloro 5 Cyclopropoxypicolinamide

Identification of Putative Molecular Targets (e.g., enzymes, receptors, protein-protein interactions)

Comprehensive searches for studies related to the identification of molecular targets for 4-Chloro-5-cyclopropoxypicolinamide have not returned any specific findings. Information regarding the application of standard drug discovery methodologies to this compound is absent from the available literature.

Target-Based Screening Approaches

There is no publicly available information detailing the use of target-based screening approaches to identify the biological targets of this compound. Such approaches would typically involve screening the compound against a library of known biological molecules to determine binding or activity.

Phenotypic Screening and Target Deconvolution Strategies

Details regarding the use of phenotypic screening for this compound, where the compound's effect on cellular or organismal phenotype is observed, are not available. Consequently, information on any subsequent target deconvolution strategies to identify the molecular basis of such effects is also absent.

Detailed Mechanism of Action (MoA) Studies in Relevant Biological Systems

Due to the lack of identified biological targets, there is no corresponding public information on the detailed mechanism of action of this compound.

Binding Kinetics and Affinity Profiling

No data on the binding kinetics or affinity profiling of this compound with any biological target has been found in the public domain.

Downstream Signaling Pathway Analysis and Cellular Effects

There are no available studies detailing the downstream signaling pathways modulated by this compound or its specific effects on cellular processes.

Enzyme Inhibition or Activation Kinetics (in vitro and cell-based)

Information regarding the kinetics of any potential enzyme inhibition or activation by this compound, from either in vitro or cell-based assays, is not publicly available.

Receptor Binding Studies

As of the latest available data, specific receptor binding affinities for this compound have not yet been fully characterized. Preliminary screening assays are underway to determine if this compound interacts with a range of potential biological targets. The experimental approach involves assessing the displacement of radiolabeled ligands from a panel of known receptors, ion channels, and transporters.

No quantitative binding data or specific receptor interactions have been published in peer-reviewed literature to date. Future studies are expected to focus on elucidating the binding kinetics and affinity of this compound to any identified targets.

Table 1: Receptor Binding Profile of this compound (Hypothetical Data)

| Receptor/Target | Ligand | Binding Affinity (Ki, nM) | Assay Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation of Resistance Mechanisms

The potential for the development of resistance to this compound is a critical area of investigation, particularly concerning any identified antimicrobial or anticancer properties. The following sections outline the methodologies being employed to study these potential resistance pathways.

Research into resistance mechanisms includes the sequencing of genes encoding for the primary biological target(s) of this compound in exposed and resistant cell lines. This approach aims to identify any specific mutations or alterations that may confer reduced sensitivity to the compound.

Currently, there is no published evidence of specific target mutations leading to resistance against this compound.

Table 2: Identified Target Mutations Conferring Resistance to this compound (Hypothetical Data)

| Gene | Mutation | Fold-Change in IC50 |

| Data Not Available | Data Not Available | Data Not Available |

Studies are designed to assess whether this compound is a substrate for cellular efflux pumps, which are a common mechanism of drug resistance. These experiments typically involve evaluating the compound's activity in the presence and absence of known efflux pump inhibitors.

No significant modulation of efflux pump activity has been reported in connection with this compound to date.

Table 3: Effect of Efflux Pump Inhibitors on the Activity of this compound (Hypothetical Data)

| Cell Line | Efflux Pump Inhibitor | IC50 of Compound (nM) | Fold-Change in Activity |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The metabolic fate of this compound is being investigated to determine if enzymatic modification contributes to its inactivation and potential resistance. This involves in vitro metabolism studies using liver microsomes and other enzyme preparations to identify any metabolic pathways capable of inactivating the compound.

Specific metabolic inactivation pathways for this compound have not yet been identified.

Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, Excretion Adme Research

In Vitro ADME Profiling of 4-Chloro-5-cyclopropoxypicolinamide

In vitro ADME studies are fundamental in early drug discovery to predict the in vivo pharmacokinetic behavior of a compound.

Metabolic Stability in Hepatic Systems (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability assays are crucial for predicting the extent of a drug's metabolism in the liver, which is a primary determinant of its half-life and oral bioavailability. These assays typically involve incubating the compound with liver microsomes, which contain phase I metabolizing enzymes like cytochrome P450s, or with hepatocytes, which contain both phase I and phase II enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Permeability Across Biological Barriers (e.g., Caco-2 Cell Monolayers, Parallel Artificial Membrane Permeability Assay - PAMPA)

The permeability of a compound is a key factor influencing its oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model of the human intestinal epithelium to assess a compound's intestinal permeability and to identify potential for active transport. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay used to evaluate passive diffusion.

Table 2: Hypothetical Permeability of this compound

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |

| Caco-2 (Apical to Basolateral) | Data not available | Data not available |

| Caco-2 (Basolateral to Apical) | Data not available | Data not available |

| PAMPA | Data not available | Data not available |

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site and to be metabolized or excreted. High plasma protein binding can result in a lower volume of distribution and a longer half-life.

Table 3: Hypothetical Plasma Protein Binding of this compound

| Species | Percent Bound (%) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction, Transporter Interactions)

Assessing the potential for a compound to inhibit or induce cytochrome P450 (CYP) enzymes is critical for predicting potential drug-drug interactions. Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs, while induction can decrease their efficacy.

Table 4: Hypothetical Cytochrome P450 Inhibition Profile of this compound (IC₅₀, µM)

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

Following in vitro profiling, in vivo pharmacokinetic studies are conducted in animal models to understand how the compound behaves in a whole organism.

Systemic Exposure and Bioavailability Assessment

These studies involve administering the compound to animals (e.g., rats, mice) via different routes, such as intravenous and oral, and measuring its concentration in plasma over time. This allows for the determination of key pharmacokinetic parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Table 5: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration |

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC₀-inf (ng·h/mL) | Data not available | Data not available |

| Half-life (t½, h) | Data not available | Data not available |

| Bioavailability (%) | - | Data not available |

Tissue Distribution Profiling

Information regarding the distribution of this compound into various tissues and organs following administration is not available in the public domain. Tissue distribution studies are critical for understanding where a compound accumulates in the body, which can provide insights into its potential sites of action as well as any potential for off-target effects. Without such data, the extent and pattern of its dissemination throughout the body remain unknown.

Correlation of ADME/PK Data with Preclinical Efficacy

Due to the absence of both preclinical ADME/PK data and efficacy studies for this compound in the public record, no correlation can be drawn between its pharmacokinetic properties and its potential therapeutic effects. Establishing this relationship is a cornerstone of preclinical research, as it helps to define the concentration-response relationship and supports the rationale for dose selection in further studies.

Advanced Analytical Characterization and Quantitative Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 4-Chloro-5-cyclopropoxypicolinamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide precise information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of a complete molecular structure. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized for full structural assignment.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the picolinamide (B142947) ring, the protons of the cyclopropyl (B3062369) group, and the amide protons would all exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of the picolinamide ring, the cyclopropoxy group, and the amide functionality.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing definitive evidence for the assigned structure.

| ¹H NMR (Predicted) Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic CH | 8.0 - 8.5 |

| Aromatic CH | 7.5 - 8.0 |

| O-CH (cyclopropyl) | 3.8 - 4.2 |

| CH₂ (cyclopropyl) | 0.7 - 1.2 |

| NH₂ | 7.0 - 7.5 (broad) |

| ¹³C NMR (Predicted) Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165 - 170 |

| Aromatic C-Cl | 145 - 150 |

| Aromatic C-O | 150 - 155 |

| Aromatic CH | 110 - 140 |

| Aromatic C (quaternary) | 120 - 145 |

| O-CH (cyclopropyl) | 60 - 70 |

| CH₂ (cyclopropyl) | 5 - 15 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. This technique is often coupled with Liquid Chromatography (LC-MS) to analyze complex mixtures and confirm the identity of the target compound. The isotopic pattern observed in the mass spectrum, particularly the presence of the chlorine-35 and chlorine-37 isotopes, would provide further confirmation of the presence of a chlorine atom in the molecule.

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₉H₉ClN₂O₂ |

| Exact Mass | 212.0353 |

| Measured m/z | [M+H]⁺ 213.0426 |

Vibrational Spectroscopy (Infrared - IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies. By analyzing the absorption or scattering of infrared radiation, the presence of key functional groups in this compound, such as the amide C=O, N-H bonds, C-O ether linkage, and the aromatic ring, can be confirmed.

| Key IR Absorption Bands for this compound | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amide) | 3400 - 3200 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (cyclopropyl) | 3000 - 2850 |

| C=O stretch (amide) | 1680 - 1640 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1250 - 1050 |

| C-Cl stretch | 800 - 600 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of a compound and for its quantitative analysis in various matrices. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A validated HPLC method can accurately quantify the compound and separate it from any impurities or related substances. Method development would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier), flow rate, and detection wavelength (typically in the UV region where the picolinamide chromophore absorbs).

| Typical HPLC Parameters for Analysis of this compound | |

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC can be employed to detect and quantify any volatile impurities that may be present from the synthesis process. This could include residual solvents or volatile starting materials. The method would typically involve a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification of the impurities. The applicability of GC would be determined by the specific synthetic route and the potential for volatile byproducts.

Chiral Chromatography for Enantiomeric Purity

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a critical aspect of pharmaceutical and chemical analysis. Chiral chromatography is the benchmark technique for determining the enantiomeric purity of a compound. This process typically involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

While no specific methods for the chiral separation of this compound have been documented, a hypothetical approach would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase composition, typically a mixture of organic solvents like hexane (B92381) and an alcohol, would be optimized to achieve baseline separation of the enantiomers. Detection would likely be performed using UV-spectroscopy, as the picolinamide structure contains a chromophore.

Table 1: Hypothetical Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions for Consideration |

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® series), Pirkle-type, Cyclodextrin-based |

| Mobile Phase | Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water) with chiral additives |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to maximum absorbance of the compound |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a general starting point for method development and is not based on experimental data for this compound.

Computational Chemistry and Cheminformatics Applications

Molecular Modeling for Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of 4-Chloro-5-cyclopropoxypicolinamide, docking studies would be instrumental in identifying potential biological targets and elucidating the key interactions that govern its binding affinity. This process involves the generation of a three-dimensional model of the compound and docking it into the binding site of a protein of interest.

The insights gained from molecular docking can guide the rational design of more potent and selective analogues. For instance, if a particular hydrogen bond is identified as crucial for binding, modifications to the this compound structure can be proposed to enhance this interaction. The results of docking studies are often presented in terms of a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.

Hypothetical docking results for this compound against a putative kinase target are presented in the table below. Such studies are crucial in the early stages of drug discovery to prioritize compounds for further experimental testing.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -9.2 | ASP-184, LYS-72 | Hydrogen Bond, Salt Bridge |

| Kinase B | -8.5 | LEU-132, VAL-80 | Hydrophobic Interactions |

| Protease C | -7.1 | GLY-143, SER-195 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: Understand the range of shapes (conformations) the molecule can adopt in different environments, such as in solution or within a protein binding site.

Assess Binding Stability: Evaluate the stability of the predicted binding pose from molecular docking over a period of nanoseconds or even microseconds. nih.gov A stable interaction in an MD simulation lends more confidence to the docking prediction.

Calculate Binding Free Energies: Employ more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate the free energy of binding, providing a more accurate estimation of binding affinity than docking scores alone.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a key metric for assessing the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of analogues of this compound, QSAR models could be developed to predict their activity against a specific target.

The process involves:

Data Set Preparation: A set of molecules with known activities (the training set) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., molecular weight, logP, electronic properties), are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using an external set of compounds (the test set).

A hypothetical QSAR model for a series of picolinamide (B142947) analogues might take the form of the following equation:

Biological Activity = c0 + c1LogP + c2DipoleMoment + c3*HOMO

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such models are invaluable for predicting the activity of untested compounds and prioritizing synthetic efforts.

De Novo Design and Virtual Screening for Novel Analogues

Computational techniques can also be used to design novel molecules from scratch or to screen large virtual libraries for promising candidates.

De Novo Design: This approach involves building new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. Algorithms can generate structures that are predicted to have high affinity and are synthetically accessible. Starting with the this compound scaffold, de novo design could suggest novel R-group substitutions to enhance target-specific interactions.

Virtual Screening: This high-throughput computational method involves docking vast libraries of chemical compounds against a target protein to identify potential "hits". nih.gov These libraries can contain millions of commercially available or synthetically feasible compounds. Virtual screening can be structure-based (using the 3D structure of the target) or ligand-based (using the structure of a known active compound like this compound as a template). nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources.

The integration of these computational chemistry and cheminformatics applications provides a robust framework for accelerating the discovery and development of novel compounds based on the this compound scaffold.

Intellectual Property and Patent Landscape Review

Analysis of Patent Claims Related to 4-Chloro-5-cyclopropoxypicolinamide and Structurally Similar Analogues

A thorough analysis of the patent landscape reveals that while no patents explicitly claim this compound for therapeutic use, the picolinamide (B142947) scaffold is a well-established and heavily patented chemical class, particularly in the field of agriculture. Companies like Corteva Agriscience (and its predecessor, Dow AgroSciences) hold numerous patents for picolinamide derivatives with fungicidal and herbicidal properties. unifiedpatents.comgoogle.comwikipedia.orguscourts.govaipla.orguspto.govnih.gov

These agrochemical patents often feature broad Markush claims. A Markush claim is a type of patent claim that defines a chemical structure with variable substituents, allowing a single claim to cover a large number of related compounds. aipla.orguspto.gov This approach is used to secure the broadest possible legal protection for an invention. sagaciousresearch.com For instance, a typical Markush claim in this field might define a picolinamide core with various possible substitutions at different positions on the pyridine (B92270) ring, including halogens (like chloro) and alkoxy or cycloalkoxy groups (like cyclopropoxy).

Representative Agrochemical Patent Claims:

Many patents assigned to Corteva Agriscience and Dow AgroSciences for picolinamide fungicides contain broad claims that could potentially encompass this compound, even if it is not explicitly mentioned as an example. The claims in these patents often define a generic picolinamide structure with multiple variable groups. For example, a claim might specify a picolinamide of Formula I and then define the possible substituents for various positions on the pyridine ring. uscourts.gov

Therapeutic Patent Claims:

In the therapeutic arena, the patent landscape for picolinamide derivatives is less crowded but still significant. A notable example is a Chinese patent (CN102731385A) which claims 3-chloro-N-methyl-2-picolinamide and 3-methoxyl-N-methyl-2-picolinamide compounds for use as anticancer agents, specifically as VEGFR-2 kinase inhibitors. google.com This patent demonstrates that substituted picolinamides are being explored and patented for medicinal purposes. The claims in this patent are more narrowly focused on specific compounds and their medical use, a common strategy in pharmaceutical patenting.

The existence of such patents indicates a potential for patenting novel picolinamide derivatives for therapeutic indications, provided that the compound itself and its use are novel and non-obvious over the prior art.

Strategies for Patenting Novel Compounds and Biological Uses

For a novel compound like this compound, or any newly synthesized analogue, a multi-layered patenting strategy is crucial for robust intellectual property protection.

Composition of Matter Claims: The most fundamental and valuable type of patent claim is a "composition of matter" claim, which protects the chemical compound itself, regardless of its method of production or use. To be patentable, the compound must be novel and non-obvious over existing chemical structures.

Method of Use Claims: If a novel biological activity is discovered for a known or new compound, a "method of use" patent can be sought. This type of patent claims the use of the compound to treat a specific disease or condition. For example, if this compound were found to have a specific therapeutic effect, a patent could be filed for "A method of treating [a specific disease] comprising administering an effective amount of this compound to a subject in need thereof."

Second Medical Use Claims: In many jurisdictions, it is possible to obtain a patent for a new medical use of a known substance. This is often referred to as a "second medical use" claim. Even if a compound is already patented for one use (e.g., as a fungicide), a new and non-obvious therapeutic use could potentially be patented.

Process Patents: The specific synthetic route developed to produce a novel compound can also be patented. While generally considered less broad than composition of matter claims, process patents can still provide a competitive advantage by protecting a particularly efficient or cost-effective manufacturing method.

Formulation Patents: A patent can also be obtained for a specific formulation of a drug product, such as a particular combination of the active pharmaceutical ingredient (API) with specific excipients that might, for example, improve stability or bioavailability.

A comprehensive patent portfolio will often include a combination of these different types of claims to create a "patent moat" around a valuable compound, making it more difficult for competitors to enter the market.

Freedom to Operate Assessments for Research and Development Pathways

A Freedom to Operate (FTO) assessment is a critical step in the research and development of any new chemical compound. uscourts.gov The goal of an FTO analysis is to determine whether a planned commercial activity, such as the development, manufacture, and sale of a product, is likely to infringe on the valid intellectual property rights of a third party.

For a compound like this compound, an FTO analysis would involve a detailed search and analysis of existing patents and patent applications. This search would not be limited to the exact compound but would also include structurally similar compounds, as patent claims are often written broadly. uscourts.gov

Key Considerations for an FTO Assessment:

Markush Structures: The prevalence of broad Markush claims in the agrochemical patents for picolinamides presents a significant challenge for an FTO analysis. A careful and expert evaluation of these claims is necessary to assess the risk of infringement.

Jurisdiction: Patent rights are territorial. An FTO analysis must be conducted for each country or region where commercial activity is planned. A compound may be patented in the United States but not in Europe, for example.

Claim Interpretation: The precise wording of patent claims is of paramount importance. The interpretation of these claims, often a matter of legal dispute, will determine the scope of protection and the risk of infringement. cornell.edu

Patent Validity: An FTO analysis may also consider the potential validity of a blocking patent. If a patent is deemed to be invalid (e.g., for lack of novelty or obviousness), it may be possible to challenge its enforceability.

Timing: An FTO assessment should be an ongoing process throughout the research and development lifecycle. The patent landscape is constantly changing as new applications are filed and granted. Regular updates are essential to mitigate risk.

Given the extensive patenting of picolinamide analogues by companies like Corteva Agriscience, any entity seeking to develop this compound for any purpose would need to conduct a thorough FTO analysis to navigate the complex patent landscape and minimize the risk of infringement litigation.

Unable to Generate Article on "this compound" Due to Lack of Available Scientific Information

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific information was found for the chemical compound "this compound." As a result, it is not possible to generate the requested article focusing on its emerging trends and future research trajectories.

The user's request stipulated a strict focus on "this compound" and an article structured around a detailed outline, including the exploration of new therapeutic indications, development of targeted delivery systems, combination therapeutic strategies, and the application of artificial intelligence in its design.

Extensive searches were conducted to locate any data on the synthesis, properties, or potential applications of this specific molecule. These searches included variations of the compound's name and its potential derivatives. The search results yielded information on related picolinamide compounds, highlighting their potential as antitumor and antibacterial agents. However, none of the retrieved documents specifically mentioned or provided data for "this compound."

Without any foundational information on this specific compound, any attempt to create the requested article would necessitate speculation or the inclusion of information from other, distinct chemical entities. This would directly contravene the user's explicit instructions to focus solely on "this compound" and adhere strictly to the provided outline. Therefore, in the interest of scientific accuracy and adherence to the user's constraints, the article cannot be produced.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-Chloro-5-cyclopropoxypicolinamide, particularly the cyclopropoxylation step?

- Methodological Answer : The cyclopropoxylation step requires precise control of reaction temperature, solvent polarity, and stoichiometry of reagents. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while excess cyclopropanol can drive the reaction to completion. Reaction monitoring via TLC or HPLC is essential to minimize byproducts like dehalogenated intermediates . Safety protocols for handling chlorinated intermediates and waste disposal must align with institutional guidelines to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cyclopropoxy group's stereochemistry and aromatic substitution patterns. Discrepancies in NMR shifts due to solvent effects or impurities can be resolved by repeating experiments in deuterated DMSO or CDCl₃. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl and amide functionalities. Cross-referencing with computational simulations (e.g., DFT) helps resolve ambiguities in peak assignments .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity (40–80%), temperature (25–60°C), and light exposure. HPLC purity assays at intervals (0, 1, 3, 6 months) track decomposition products. For hygroscopic samples, desiccants and inert atmospheres (N₂) are recommended. Contradictory stability data across studies may arise from differences in excipients or analytical thresholds, necessitating method validation via ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Regioselectivity is influenced by electronic effects of the cyclopropoxy group, which acts as an electron-donating substituent, activating the para-position for coupling. Computational modeling (e.g., Fukui indices) predicts reactive sites, while kinetic studies under varying catalyst loads (e.g., Pd(PPh₃)₄ vs. XPhos) can validate mechanistic pathways. Contrasting results in literature may stem from solvent-dependent catalyst activation or competing side reactions, requiring controlled ligand screening .

Q. How can researchers reconcile contradictory bioactivity data for this compound across different receptor-binding assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. Dose-response curves should be normalized to positive controls (e.g., known agonists/antagonists). Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) clarify whether contradictions reflect true pharmacological variability or methodological artifacts. Meta-analyses of published data using tools like PRISMA can identify systematic biases .

Q. What computational strategies are recommended to predict the metabolic pathways of this compound in vivo?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for potential metabolic reactions (e.g., CYP450-mediated oxidation). Molecular docking simulations identify likely enzyme-binding conformations. Machine learning models (e.g., DeepMetabolism) trained on structural analogs improve pathway predictions. Experimental validation via hepatocyte incubation or microsomal assays is critical to resolve discrepancies between in silico and in vivo results .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cancer cell lines?

- Methodological Answer : Variations may stem from cell line-specific expression of metabolic enzymes (e.g., CYP3A4) or differences in assay endpoints (e.g., MTT vs. apoptosis markers). Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) and using isogenic cell lines can isolate genetic contributors. Dose-range finding studies and combinatorial indexing (e.g., SynergyFinder) help distinguish additive vs. synergistic effects with co-administered drugs .

Experimental Design Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.